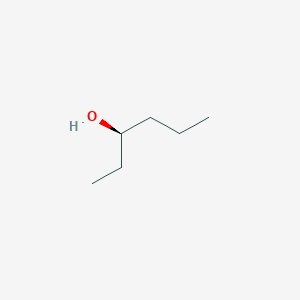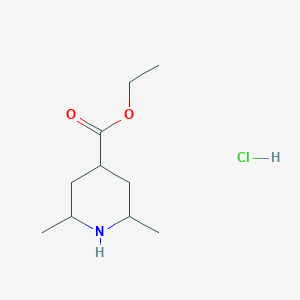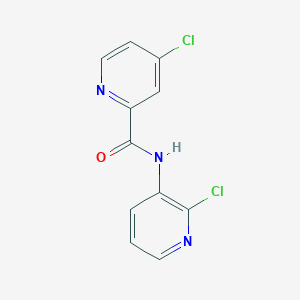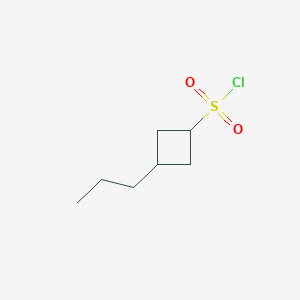
4-((3-benzylureido)methyl)-N,N-dimethylpiperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the piperidine ring, followed by the introduction of the benzylureido and carboxamide groups. The exact methods would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a piperidine ring substituted at the 4-position with a benzylureido)methyl group and a carboxamide group. The benzylureido group itself is likely attached to the piperidine ring via a methylene (–CH2–) bridge .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the piperidine ring, the urea linkage, and the carboxamide group. Each of these functional groups can participate in various chemical reactions. For example, the piperidine ring can undergo reactions typical of secondary amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperidine ring, a secondary amine, could make this compound a base. The compound’s solubility would be influenced by the polar urea and carboxamide groups .Applications De Recherche Scientifique
Synthesis and Cytotoxic Activity
A study by Deady et al. (2003) details the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines and their testing for growth inhibitory properties against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines. Most compounds exhibited potent cytotoxicity, with some achieving IC50 values less than 10 nM. A subset was tested in vivo against colon 38 tumors in mice, where a single dose was curative for certain derivatives in this refractory model Deady et al., 2003.
Antimicrobial Activity
Ghorab et al. (2017) synthesized a new series of 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)-N-(substituted)benzenesulfonamide derivatives and evaluated their antibacterial and antifungal activities. These compounds showed interesting antimicrobial activity, with some displaying higher activity compared to reference drugs against a panel of Gram-positive, Gram-negative bacteria, and fungi Ghorab et al., 2017.
Molecular Synthesis and Characterization
More et al. (2010) investigated the synthesis and characterization of polyamides containing pendant pentadecyl chains, starting from cardanol. These polyamides demonstrated good solubility in N,N-dimethylacetamide and 1-methyl-2-pyrrolidinone, and could be cast into tough, flexible films. Their amorphous nature was suggested by wide-angle X-ray diffraction patterns, indicating potential applications in materials science More et al., 2010.
Pharmacokinetics and Anticancer Activity
Lukka et al. (2012) explored the pharmacokinetics of N-[2-(dimethylamino)ethyl]-2,6-dimethyl-1-oxo-1,2-dihydrobenzo[b]-1,6-naphthyridine-4-carboxamide (SN 28049), a DNA-binding benzonaphthyridine with curative activity against colon-38 adenocarcinoma in mice. They found a strong dependence of tumor pharmacokinetics on the nitrogen substituent, highlighting the importance of specific structural features for anticancer activity Lukka et al., 2012.
Mécanisme D'action
Orientations Futures
The future directions for research on this compound would depend on its intended use or observed biological activity. If it shows promise as a drug, for example, future research could involve further optimization of the compound’s structure to improve its efficacy and reduce any potential side effects .
Propriétés
IUPAC Name |
4-[(benzylcarbamoylamino)methyl]-N,N-dimethylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O2/c1-20(2)17(23)21-10-8-15(9-11-21)13-19-16(22)18-12-14-6-4-3-5-7-14/h3-7,15H,8-13H2,1-2H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBINPVVDKJGED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNC(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-8-(3-methyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2721939.png)
![4-Amino-6,7-dimethoxy-3-[[3-(trifluoromethyl)phenyl]methyl]quinazoline-2-thione](/img/structure/B2721940.png)
![1-(2-(4-methoxyphenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2721944.png)

![2-methoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide](/img/structure/B2721948.png)
![3-(4-methylphenyl)-5-sulfanyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2721949.png)

![(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2721952.png)
![(2Z)-2-[(3,4-Dichlorophenyl)methylidene]-3-oxobutanamide](/img/structure/B2721954.png)
![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide](/img/structure/B2721955.png)

![3-[(Ethylsulfanyl)methyl]pyridin-2-amine](/img/structure/B2721957.png)